molecular formula C5H13N3O B15168363 Guanidine, [(1S)-2-methoxy-1-methylethyl]- CAS No. 554435-97-1

Guanidine, [(1S)-2-methoxy-1-methylethyl]-

Katalognummer: B15168363
CAS-Nummer: 554435-97-1
Molekulargewicht: 131.18 g/mol
InChI-Schlüssel: QSFWMYPEUYHXDH-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine, [(1S)-2-methoxy-1-methylethyl]- is a derivative of guanidine, a compound known for its strong basicity and versatility in various chemical reactions. This compound contains a guanidine moiety, which is a functional group with the formula HNC(NH2)2. Guanidine derivatives are widely used in organic synthesis, pharmaceuticals, and as catalysts due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation reaction, where amines react with carbodiimides or thiourea derivatives under catalytic conditions . Transition-metal-catalyzed reactions are also employed to form C–N bonds, leading to the formation of guanidine derivatives .

Industrial Production Methods

Industrial production of guanidine derivatives often involves the use of thiourea as a guanidylating agent. The reaction conditions are optimized to achieve high yields and purity. For example, S-methylisothiourea is used as an efficient guanidylating agent in the presence of coupling reagents or metal catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

Guanidine, [(1S)-2-methoxy-1-methylethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include urea derivatives, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Guanidine, [(1S)-2-methoxy-1-methylethyl]- has a wide range of scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazolium-based Ionic Liquids: Known for their thermal stability and conductivity.

    Quaternary Ammonium Compounds: Used in various industrial applications.

    Pyrrolidinium-based Ionic Liquids: Employed in dye-sensitized solar cells

Uniqueness

Guanidine, [(1S)-2-methoxy-1-methylethyl]- stands out due to its high basicity, ability to form stable hydrogen bonds, and versatility in various chemical reactions. Its unique structure allows for specific interactions with biological molecules, making it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

554435-97-1

Molekularformel

C5H13N3O

Molekulargewicht

131.18 g/mol

IUPAC-Name

2-[(2S)-1-methoxypropan-2-yl]guanidine

InChI

InChI=1S/C5H13N3O/c1-4(3-9-2)8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8)/t4-/m0/s1

InChI-Schlüssel

QSFWMYPEUYHXDH-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](COC)N=C(N)N

Kanonische SMILES

CC(COC)N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.